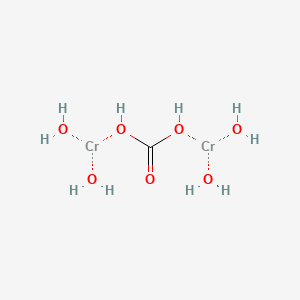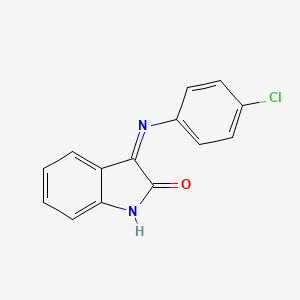
DL-アラノシン
説明
An amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities.
Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.
科学的研究の応用
結晶化研究
この化合物は、高密度液体液滴からの結晶化プロセスにおいて役割を果たし、レーザピンセットで捕捉された場合、不均一核生成を促進します。 このアプリケーションは、アミノ酸の結晶化挙動を理解する上で重要です .
テラヘルツ分光法
DL-アラノシンは、テラヘルツ分光法を使用して研究されており、その応答を理解し、エナンチオマーであるD-アラニンおよびL-アラニンと比較しています。 この研究は、医薬品分析や材料科学における応用にとって重要です .
生化学分析
Biochemical Properties
DL-Alanosine plays a significant role in biochemical reactions, particularly in the inhibition of purine and pyrimidine synthesis. It interacts with several enzymes and proteins, including glutamic acid carboxylase and adenylosuccinate synthetase. The interaction with glutamic acid carboxylase leads to the inhibition of the enzyme’s activity, which is crucial for the synthesis of purine nucleotides. Additionally, DL-Alanosine inhibits adenylosuccinate synthetase, an enzyme involved in the de novo synthesis of purine nucleotides, thereby disrupting the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). These interactions highlight the compound’s potential as an antitumor agent by targeting nucleotide synthesis pathways .
Cellular Effects
DL-Alanosine has been shown to exert various effects on different cell types and cellular processes. In cancer cells, DL-Alanosine induces cytotoxicity by inhibiting nucleotide synthesis, leading to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, such as the activation of p53, a tumor suppressor protein that regulates cell cycle and apoptosis. Furthermore, DL-Alanosine influences gene expression by modulating the transcription of genes involved in cell proliferation and survival. The impact on cellular metabolism is evident through the disruption of nucleotide synthesis, which is essential for DNA and RNA synthesis, thereby affecting cell growth and division .
Molecular Mechanism
The molecular mechanism of DL-Alanosine involves its structural similarity to L-alanine, allowing it to compete with natural substrates for enzyme binding. DL-Alanosine binds to the active site of glutamic acid carboxylase and adenylosuccinate synthetase, inhibiting their activity. This competitive inhibition prevents the synthesis of purine nucleotides, leading to a decrease in AMP and GMP levels. Additionally, DL-Alanosine induces changes in gene expression by activating p53, which in turn regulates the transcription of genes involved in cell cycle arrest and apoptosis. The compound’s ability to inhibit nucleotide synthesis and modulate gene expression underscores its potential as an antitumor agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Alanosine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that DL-Alanosine maintains its cytotoxic effects on cancer cells over extended periods, leading to sustained inhibition of cell growth and proliferation. In vitro studies have demonstrated that the compound’s antitumor activity persists over several cell cycles, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of DL-Alanosine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, DL-Alanosine can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal antitumor activity without causing significant toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
DL-Alanosine is involved in metabolic pathways related to nucleotide synthesis. It interacts with enzymes such as glutamic acid carboxylase and adenylosuccinate synthetase, which are crucial for the de novo synthesis of purine nucleotides. The inhibition of these enzymes by DL-Alanosine disrupts the production of AMP and GMP, leading to a decrease in nucleotide levels. This disruption affects metabolic flux and metabolite levels, ultimately impacting cellular processes that rely on nucleotide synthesis .
Transport and Distribution
DL-Alanosine is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm. Once inside the cell, DL-Alanosine can interact with intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of DL-Alanosine within tissues is influenced by factors such as tissue perfusion and the expression of transporters, which determine its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of DL-Alanosine is primarily within the cytoplasm, where it exerts its inhibitory effects on nucleotide synthesis. The compound does not possess specific targeting signals or post-translational modifications that direct it to particular organelles. Its interaction with cytoplasmic enzymes and proteins ensures its activity within the cellular compartment where nucleotide synthesis occurs. This localization is crucial for the compound’s antitumor activity, as it allows DL-Alanosine to effectively inhibit the enzymes involved in purine nucleotide synthesis .
特性
IUPAC Name |
(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)






![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)


